(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a bromophenyl group, a fluorenylmethoxycarbonyl group, and a pyrrolidine carboxylic acid moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Bromophenyl Group: This step usually involves bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the Fluorenylmethoxycarbonyl Group: This is often done through esterification or carbamate formation reactions using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-5-(3-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- (2S,5S)-5-(3-fluorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- (2S,5S)-5-(3-iodophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may influence its reactivity and interaction with molecular targets, differentiating it from similar compounds with other halogen substituents.
Properties
IUPAC Name |
(2S,5S)-5-(3-bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrNO4/c27-17-7-5-6-16(14-17)23-12-13-24(25(29)30)28(23)26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-24H,12-13,15H2,(H,29,30)/t23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWGWHDGRDGJCI-ZEQRLZLVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C2=CC(=CC=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N([C@@H]1C2=CC(=CC=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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